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Compound of Interest

Compound Name: PfDHODH-IN-1

Cat. No.: B3417784 Get Quote

An In-Depth Technical Guide to PfDHODH-IN-1
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological characteristics of

PfDHODH-IN-1, a known inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase

(PfDHODH).

Chemical Structure and Properties
PfDHODH-IN-1 is an analog of the active metabolite of Leflunomide and functions as an

inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an enzyme

essential for the de novo pyrimidine biosynthesis in the malaria parasite.[1][2] Its inhibitory

action gives it antimalarial properties.[1][2]
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Identifier Value

IUPAC Name
(Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[4-

(trifluoromethyl)phenyl]prop-2-enamide[3]

Synonyms
2-Cyano-3-cyclopropyl-3-hydroxy-N-[4-

(trifluoromethyl)phenyl]propenamide

CAS Number 183945-55-3

Molecular Formula C14H11F3N2O2

Molecular Weight 296.24 g/mol

SMILES
O=C(NC1=CC=C(C(F)

(F)F)C=C1)/C(C#N)=C(C2CC2)\O

Mechanism of Action and Biological Target
PfDHODH-IN-1 targets dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de

novo pyrimidine biosynthesis pathway. This pathway is the sole source of pyrimidines for the

parasite, making PfDHODH a validated and promising target for antimalarial drug development.

The enzyme catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in the

synthesis of DNA and RNA. By inhibiting PfDHODH, PfDHODH-IN-1 effectively halts pyrimidine

synthesis, thereby preventing parasite proliferation.

The binding site for inhibitors like PfDHODH-IN-1 is located adjacent to the flavin

mononucleotide (FMN) cofactor within a hydrophobic tunnel. Structural studies of PfDHODH in

complex with various inhibitors have revealed significant flexibility in this binding site, which

allows it to accommodate diverse chemical scaffolds.

Logical Workflow for Inhibitor Screening
The discovery of novel PfDHODH inhibitors often follows a structured workflow that combines

computational and experimental methods.
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Caption: A generalized workflow for the identification of novel PfDHODH inhibitors.

Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of PfDHODH inhibitors. Below are

methodologies for key experiments.

1. PfDHODH Enzyme Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic

activity of PfDHODH by 50%.

Methodology:

Recombinant PfDHODH is expressed and purified.
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The enzyme assay is typically performed in a 96-well plate format.

The reaction mixture contains the enzyme, the substrate (dihydroorotate), and an electron

acceptor (e.g., 2,6-dichloroindophenol or decylubiquinone).

The inhibitor, dissolved in a suitable solvent like DMSO, is added at various

concentrations.

The reaction is initiated, and the rate of the electron acceptor reduction is monitored

spectrophotometrically.

IC50 values are calculated by fitting the dose-response data to a suitable equation.

2. X-ray Crystallography of PfDHODH-Inhibitor Complex

Objective: To determine the three-dimensional structure of PfDHODH in complex with an

inhibitor to understand the binding mode.

Methodology:

Crystals of the PfDHODH-inhibitor complex are grown using techniques such as vapor

diffusion.

Diffraction data are collected from the crystals using a high-intensity X-ray source, such as

a synchrotron.

The diffraction data are processed and scaled.

The structure is solved using molecular replacement, using a known structure of

PfDHODH as a search model.

The model is refined, and the inhibitor is built into the electron density map.

3. In Vivo Efficacy in a Malaria Mouse Model

Objective: To assess the antimalarial activity of the inhibitor in a living organism.

Methodology:
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Mice are infected with a suitable Plasmodium species, such as Plasmodium berghei.

The test compound is administered to the mice, typically orally, at different doses.

A control group of infected mice receives the vehicle only.

Parasitemia (the percentage of infected red blood cells) is monitored over several days by

examining blood smears.

The efficacy of the compound is determined by the reduction in parasitemia compared to

the control group.

Quantitative Data Summary
The following table summarizes key quantitative data for PfDHODH inhibitors from various

chemical series.

Compound
Class

Example
Inhibitor

PfDHODH IC50
(µM)

In Vitro
Antimalarial
Activity (µM)

Reference

Dihydrothiophen

one
PfDHODH-IN-2 1.11

>20 (3D7 and

Dd2 strains)

Triazolopyrimidin

e
DSM74 -

Potent

nanomolar

activity

Thiophene

Carboxamide
Genz-667348 Low nanomolar -

N-

Phenylbenzamid

e

DSM59 - -

Note: IC50 and in vitro activity values can vary depending on the specific assay conditions and

parasite strains used.
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Signaling Pathway: De Novo Pyrimidine
Biosynthesis
PfDHODH catalyzes a critical step in the de novo pyrimidine biosynthesis pathway, which is

essential for the synthesis of nucleic acids in Plasmodium falciparum.

De Novo Pyrimidine Biosynthesis

Bicarbonate +
Glutamine Carbamoyl Phosphate

CPSII
Carbamoyl AspartateATCase DihydroorotateDHOase OrotatePfDHODH UMPOPRTase UTPKinases CTPCTP Synthase

PfDHODH-IN-1

Inhibits

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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